![molecular formula C24H45O4- B12524614 6-[(2-Heptylundecyl)oxy]-6-oxohexanoate CAS No. 653593-25-0](/img/structure/B12524614.png)
6-[(2-Heptylundecyl)oxy]-6-oxohexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(2-Heptylundecyl)oxy]-6-oxohexanoate is an organic compound with the molecular formula C24H46O4. It is characterized by the presence of a heptylundecyl group attached to an oxohexanoate backbone. This compound is notable for its unique structural features, which include a long alkyl chain and an ester functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-Heptylundecyl)oxy]-6-oxohexanoate typically involves the esterification of 6-oxohexanoic acid with 2-heptylundecanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
6-[(2-Heptylundecyl)oxy]-6-oxohexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base catalyst.
Major Products Formed
Oxidation: The major product is 6-oxohexanoic acid.
Reduction: The major product is 6-hydroxyhexanoate.
Substitution: The products depend on the nucleophile used, resulting in various substituted esters.
Aplicaciones Científicas De Investigación
6-[(2-Heptylundecyl)oxy]-6-oxohexanoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug delivery agent.
Industry: It is utilized in the formulation of specialty chemicals and materials, including surfactants and lubricants.
Mecanismo De Acción
The mechanism of action of 6-[(2-Heptylundecyl)oxy]-6-oxohexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The long alkyl chain allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and function. The ester functional group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
6-Oxohexanoic acid: A structurally related compound with a shorter alkyl chain.
6-Hydroxyhexanoate: A reduction product of 6-[(2-Heptylundecyl)oxy]-6-oxohexanoate.
Hexanoic acid derivatives: Compounds with similar backbone structures but different substituents.
Uniqueness
This compound is unique due to its long heptylundecyl chain, which imparts distinct physicochemical properties. This structural feature enhances its solubility in nonpolar solvents and its ability to interact with hydrophobic environments, making it valuable in various applications.
Propiedades
Número CAS |
653593-25-0 |
|---|---|
Fórmula molecular |
C24H45O4- |
Peso molecular |
397.6 g/mol |
Nombre IUPAC |
6-(2-heptylundecoxy)-6-oxohexanoate |
InChI |
InChI=1S/C24H46O4/c1-3-5-7-9-10-12-14-18-22(17-13-11-8-6-4-2)21-28-24(27)20-16-15-19-23(25)26/h22H,3-21H2,1-2H3,(H,25,26)/p-1 |
Clave InChI |
QFQVFSLIWFWHSC-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCC(CCCCCCC)COC(=O)CCCCC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


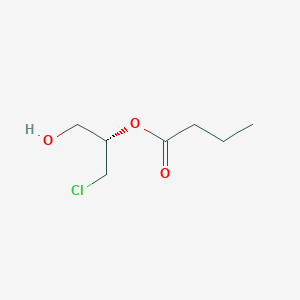
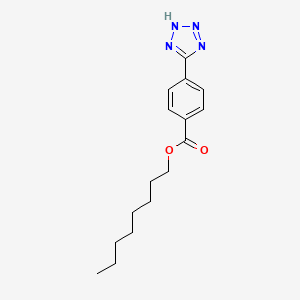
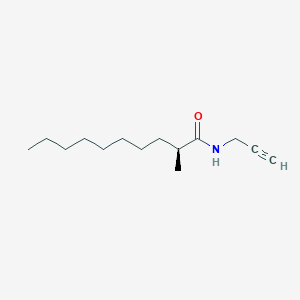
![(2R)-4-Benzyl-2-[hydroxy(phenyl)methyl]morpholin-3-one](/img/structure/B12524560.png)




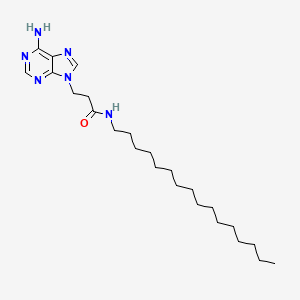
![5-[(5-Chloro-2,3-dihydro-1H-inden-1-ylidene)methyl]-1H-imidazole](/img/structure/B12524588.png)
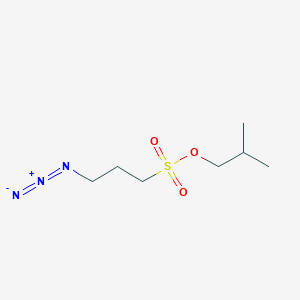
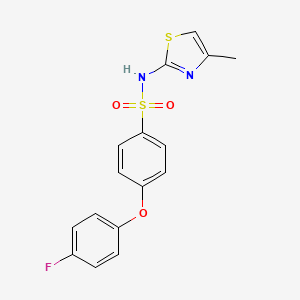
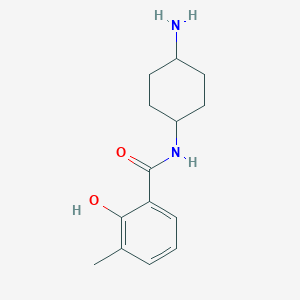
![3-[6-(2,3-Dihydroxypropoxy)hexoxy]propane-1,2-diol;phosphoric acid](/img/structure/B12524606.png)
